

# An In-depth Technical Guide to 1-Bromo-4-methylpent-2-yne

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## Compound of Interest

Compound Name: **1-Bromo-4-methylpent-2-yne**

Cat. No.: **B12980106**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential reactivity of **1-Bromo-4-methylpent-2-yne**. While experimental data for this specific compound is limited in publicly available literature, this document compiles known information and provides reasoned estimations based on the properties of structurally similar compounds and the general reactivity of propargyl bromides.

## Core Chemical Properties

**1-Bromo-4-methylpent-2-yne** is a halogenated alkyne with the molecular formula  $C_6H_9Br$ .<sup>[1]</sup> Its chemical structure consists of a pent-2-yne backbone substituted with a bromine atom at the C1 position and a methyl group at the C4 position.

Table 1: Physicochemical Properties of **1-Bromo-4-methylpent-2-yne**

Property	Value	Source/Method
Molecular Formula	C <sub>6</sub> H <sub>9</sub> Br	PubChem[1]
Molecular Weight	161.04 g/mol	PubChem (Computed)[1]
CAS Number	185030-28-8	Guidechem[2]
IUPAC Name	1-bromo-4-methylpent-2-yne	PubChem (Computed)[1]
SMILES	CC(C)C#CCBr	PubChem (Computed)[1]
Boiling Point	Estimated: 160-180 °C	Based on similar compounds
Density	Estimated: 1.2-1.3 g/mL	Based on similar compounds
Solubility	Soluble in organic solvents (e.g., ether, THF, dichloromethane); Insoluble in water.	General property of similar organic halides
XLogP3	2.4	PubChem (Computed)[1]

Note: Boiling point and density are estimated based on the properties of analogous compounds due to the absence of specific experimental data in the searched literature.

## Synthesis and Experimental Protocols

The primary route for the synthesis of **1-Bromo-4-methylpent-2-yne** involves the bromination of the corresponding alcohol, 4-methylpent-2-yn-1-ol.

### Synthesis of 4-methylpent-2-yn-1-ol (Precursor)

The precursor alcohol can be synthesized via the reaction of the Grignard reagent of 3-methyl-1-butyne with paraformaldehyde.

Experimental Protocol: Synthesis of 4-methylpent-2-yn-1-ol

- Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.1 eq) are suspended in anhydrous tetrahydrofuran (THF). A solution of 3-methyl-1-butyne (1.0 eq) in anhydrous

THF is added dropwise to initiate the Grignard reaction. The mixture is stirred at room temperature until the magnesium is consumed.

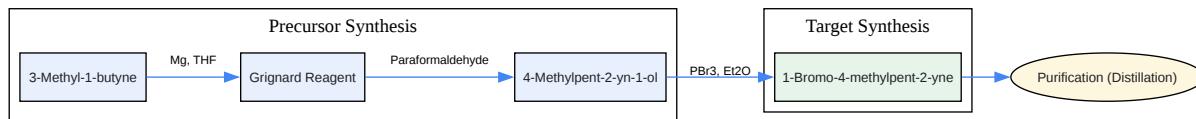
- Reaction with Paraformaldehyde: The Grignard solution is cooled to 0 °C, and paraformaldehyde (1.2 eq) is added portion-wise, controlling the exothermic reaction.
- Quenching and Extraction: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Purification: The crude product is purified by vacuum distillation to yield 4-methylpent-2-yn-1-ol.

## Bromination of 4-methylpent-2-yn-1-ol

The conversion of the alcohol to the target bromide can be achieved using a variety of brominating agents, with phosphorus tribromide ( $PBr_3$ ) being a common choice.

### Experimental Protocol: Synthesis of **1-Bromo-4-methylpent-2-yne**

- Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, a solution of 4-methylpent-2-yn-1-ol (1.0 eq) in anhydrous diethyl ether is cooled to 0 °C.
- Addition of  $PBr_3$ : Phosphorus tribromide (0.4 eq), dissolved in anhydrous diethyl ether, is added dropwise to the alcohol solution with vigorous stirring, maintaining the temperature below 5 °C.
- Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then carefully quenched by pouring it onto ice. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2x).
- Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude **1-Bromo-4-methylpent-2-yne** is purified by vacuum distillation.



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Caption: Synthetic workflow for **1-Bromo-4-methylpent-2-yne**.

## Chemical Reactivity

Propargyl bromides are versatile intermediates in organic synthesis, known for their reactivity as alkylating agents and participation in various coupling reactions.

## Nucleophilic Substitution Reactions

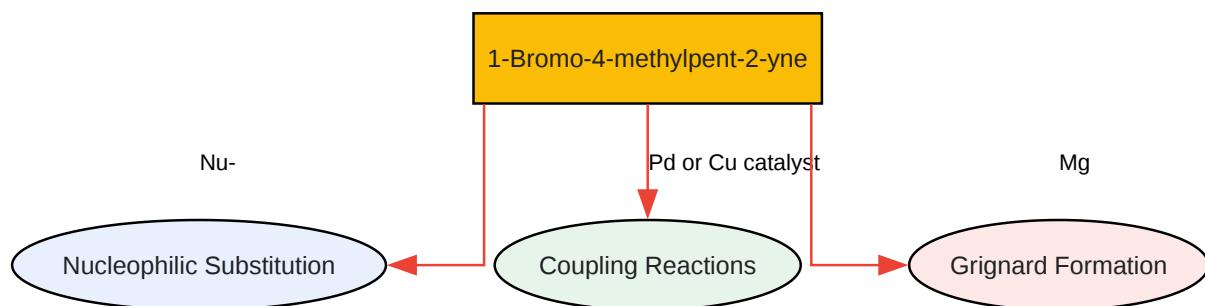
The bromine atom in **1-Bromo-4-methylpent-2-yne** is a good leaving group, making the compound susceptible to nucleophilic attack at the C1 position. It can react with a wide range of nucleophiles, such as amines, azides, and thiolates, to introduce the 4-methylpent-2-ynyl moiety into other molecules.

## Coupling Reactions

Propargyl bromides are valuable partners in various metal-catalyzed cross-coupling reactions, including Sonogashira, Suzuki, and Negishi couplings. These reactions allow for the formation of new carbon-carbon bonds and the construction of more complex molecular architectures.

## Grignard Reaction

Reaction with magnesium metal in an ethereal solvent would likely lead to the formation of the corresponding Grignard reagent, which can then be used in reactions with electrophiles such as aldehydes, ketones, and carbon dioxide.



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Caption: Key reaction pathways of **1-Bromo-4-methylpent-2-yne**.

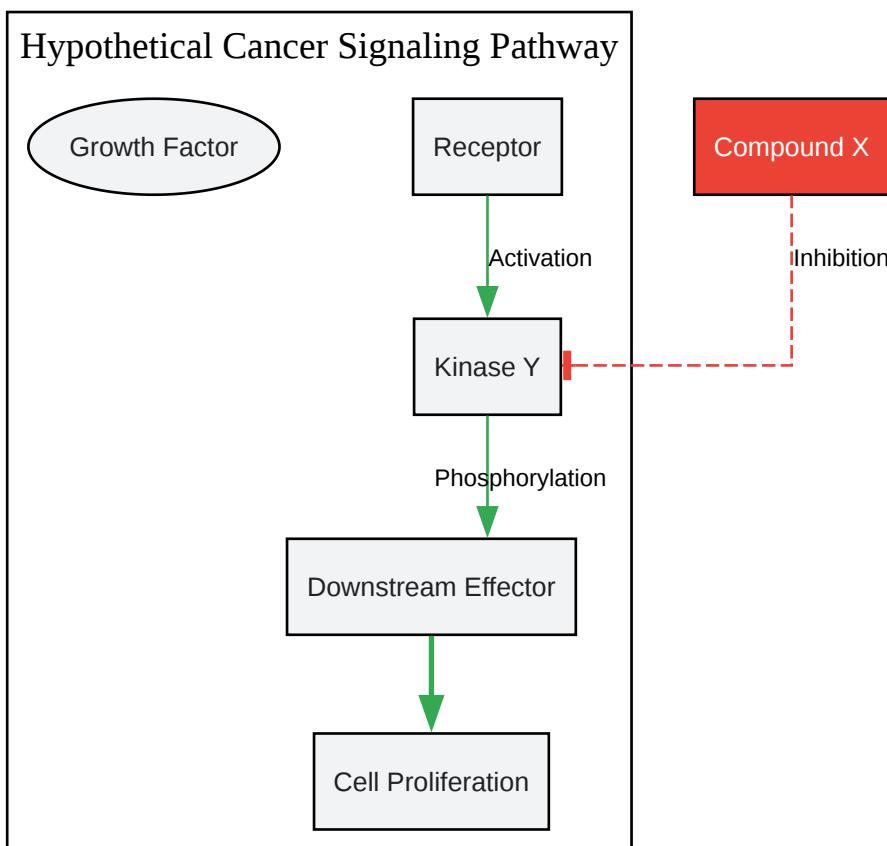
## Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for **1-Bromo-4-methylpent-2-yne**, the propargyl functional group is present in a number of biologically active molecules, including enzyme inhibitors. For instance, propargyl-containing compounds have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.<sup>[3]</sup> The terminal alkyne can act as a suicide inhibitor, forming a covalent bond with the enzyme's active site.

Based on this, a hypothetical signaling pathway can be proposed where a derivative of **1-Bromo-4-methylpent-2-yne** acts as a modulator of a key enzyme in a disease-relevant pathway.

### Hypothetical Signaling Pathway Modulation

Let us consider a hypothetical scenario where a derivative of **1-Bromo-4-methylpent-2-yne**, "Compound X," is designed to inhibit a hypothetical kinase, "Kinase Y," which is overactive in a cancer cell line.



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Caption: Hypothetical inhibition of a kinase signaling pathway.

In this model, the binding of a growth factor to its receptor activates Kinase Y. This leads to the phosphorylation of a downstream effector, ultimately promoting cell proliferation. "Compound X," derived from **1-Bromo-4-methylpent-2-yne**, could be designed to bind to the active site of Kinase Y, thereby inhibiting its activity and blocking the pro-proliferative signal. The propargyl group could be envisioned to form a covalent bond with a cysteine residue in the kinase's active site, leading to irreversible inhibition.

## Conclusion

**1-Bromo-4-methylpent-2-yne** is a chemical intermediate with potential for use in various organic syntheses. While specific experimental data is scarce, its reactivity can be inferred from the well-established chemistry of propargyl bromides. The presence of the propargyl moiety suggests potential for exploration in medicinal chemistry, particularly in the design of targeted

covalent inhibitors. Further research is warranted to fully characterize its physical properties, explore its synthetic utility, and investigate its potential biological activities.

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## References

- 1. 1-Bromo-4-methylpent-2-yne | C<sub>6</sub>H<sub>9</sub>Br | CID 18922171 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
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